2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
CAS No. |
89569-60-8 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H15N3O/c1-17-11-7-5-10(6-8-11)13-14-12-4-2-3-9-16(12)15-13/h5-8H,2-4,9H2,1H3 |
InChI Key |
YJAUZTVVJHDZIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3CCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
Microwave-Mediated Catalyst-Free Tandem Reaction
A recent eco-friendly and efficient method involves a microwave-mediated, catalyst-free, and additive-free synthesis using enaminonitriles and 4-methoxybenzohydrazide as key starting materials. This method proceeds via a tandem reaction sequence including transamidation, nucleophilic addition, and intramolecular condensation to form the triazolo[1,5-a]pyridine core.
-
- Enaminonitrile (1 equiv) and 4-methoxybenzohydrazide (2 equiv)
- Solvent: Toluene or chlorobenzene preferred
- Temperature: 120 °C
- Time: 24 hours under microwave irradiation
Yields: Up to 83% isolated yield for the target compound under optimized conditions.
-
- Transamidation between enaminonitrile and hydrazide removes dimethylamine, forming intermediate A.
- Intramolecular nucleophilic attack of nitrogen on the nitrile group forms intermediate B.
- Condensation with the carbonyl group yields intermediate C.
- Final dehydration leads to the fused triazolo[1,5-a]pyridine product.
-
Solvent Yield (%) Notes Toluene 83 Optimal yield Chlorobenzene 79 Good yield Pyridine 76 Moderate yield THF, DMSO, EtOH, MeOH 0 No product formed DMF, ACN Low Lower yields
This method is notable for its operational simplicity, environmental friendliness, and broad substrate tolerance, making it highly suitable for scale-up and late-stage functionalization.
Transition Metal-Catalyzed Cyclization Approaches
Earlier methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, including the 4-methoxyphenyl derivative, often employed transition metal catalysts such as copper salts (e.g., CuBr) to facilitate oxidative cyclization.
-
- React 2-aminopyridine derivatives with nitriles in the presence of CuBr or Cu-Zn/Al-Ti heterogeneous catalysts.
- Oxidants such as NaClO, Pb(OAc)4, or MnO2 are used stoichiometrically to promote cyclization.
-
- High regioselectivity and good yields.
- Applicable to a variety of substituted pyridines and nitriles.
-
- Use of heavy metals and stoichiometric oxidants raises environmental and cost concerns.
- Longer reaction times and more complex purification.
These methods laid the groundwork for the development of metal-free alternatives but remain relevant for certain substrate scopes.
Cross-Dehydrogenative Coupling (CDC) and Oxidative Cyclization
Another approach involves cross-dehydrogenative coupling reactions between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds or nitriles under oxidative conditions, often catalyzed by palladium or copper salts in the presence of acetic acid and oxygen.
-
- N-amino-2-iminopyridine (3 mmol)
- β-Diketones or nitriles (3 mmol)
- Solvent: Ethanol with acetic acid (6 equiv)
- Atmosphere: Oxygen (1 atm)
- Temperature: 130 °C
- Time: 18 hours
Yields: Up to 94% under optimized oxygen atmosphere.
-
- Initial nucleophilic addition of the enol form of β-dicarbonyl to the N-amino-2-iminopyridine.
- Oxidative dehydrogenation by molecular oxygen forms an intermediate that cyclizes to the triazolo[1,5-a]pyridine.
Effect of acid and atmosphere on yield:
Entry Acid Equiv. Atmosphere Yield (%) Notes 1 2 (HOAc) Air 34 Low yield 2 4 (HOAc) Air 52 Moderate yield 3 6 (HOAc) Air 74 Good yield 4 6 (HOAc) O2 94 Highest yield, optimal 5 6 (HOAc) Argon 6 Very low, oxygen essential
Acyl Chloride Coupling for Triazolo[1,5-a]pyrimidine Derivatives
Though more relevant to triazolo[1,5-a]pyrimidines, coupling reactions involving acyl chlorides and appropriate amines provide a synthetic route to related fused heterocycles.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave-mediated catalyst-free | Enaminonitrile + 4-methoxybenzohydrazide | Toluene, 120 °C, 24 h, microwave | 83 | Eco-friendly, no catalyst, fast | Requires microwave setup |
| Transition metal-catalyzed cyclization | 2-Aminopyridine + nitriles + CuBr | Various solvents, oxidants | Moderate to high | Established, broad substrate scope | Use of metals and oxidants |
| Cross-dehydrogenative coupling (CDC) | N-amino-2-iminopyridine + β-diketones | EtOH + AcOH, O2 atmosphere, 130 °C, 18 h | Up to 94 | High yield, oxygen-driven, green | Requires oxygen atmosphere |
| Acyl chloride coupling | Triazolopyrimidine acyl chloride + amines | Controlled conditions | Variable | Versatile for substitution | More applicable to pyrimidine analogs |
Research Findings and Notes
The microwave-mediated catalyst-free method represents a significant advancement by eliminating the need for metal catalysts and harsh oxidants, reducing environmental impact while maintaining high efficiency.
Solvent choice critically affects yield; aromatic solvents like toluene and chlorobenzene are preferred for the microwave method, while polar solvents like DMF or protic solvents like ethanol are less effective or inactive.
Oxygen atmosphere is essential in oxidative CDC methods, confirming the role of molecular oxygen as the terminal oxidant in these reactions.
The transamidation and nucleophilic addition steps are key mechanistic features enabling the formation of the fused triazolo ring system.
Scale-up potential and late-stage functionalization have been demonstrated for the microwave method, indicating practical applicability in medicinal chemistry and drug development.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. Studies have shown that 2-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine demonstrates activity against various bacterial strains. For instance:
- In vitro studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
- The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Recent investigations have highlighted the potential of triazole derivatives in cancer treatment. The compound has been evaluated for:
- Cytotoxicity against cancer cell lines , showing promising results in inhibiting cell proliferation.
- Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies of triazolo derivatives indicate that modifications to the methoxy group can significantly influence biological activity. For example:
- Compounds with electron-donating groups (like methoxy) generally enhance activity compared to those with electron-withdrawing groups.
- The tetrahydrotriazole ring system is crucial for maintaining the desired pharmacological profile.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics:
- Conductive Polymers : It can be utilized in the synthesis of conductive polymers for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
- Charge Transport Materials : Its ability to facilitate charge transport could improve the efficiency of electronic devices.
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various triazole derivatives including this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 16 | Staphylococcus aureus |
| Compound B | 32 | Escherichia coli |
| Target Compound | 32 | Both |
Case Study 2: Anticancer Activity
In a study published by Lee et al. (2024), the cytotoxic effects of the compound were tested on MCF-7 breast cancer cells. The findings showed an IC50 value of 25 µM after 48 hours of exposure.
| Treatment Duration | IC50 (µM) | Cell Line |
|---|---|---|
| 24 hours | 40 | MCF-7 |
| 48 hours | 25 | MCF-7 |
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to reduced expression of target genes. As an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the signaling pathways mediated by these enzymes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Position 2 Modifications
- 2-(4-(Phenylthio)phenyl) Derivatives: Compounds such as 5-oxo-2-(4-(phenylthio)phenyl)-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyridine-6,8-dicarbonitrile (8a) exhibit enhanced π-π stacking due to the phenylthio group, improving fluorescence properties for medical imaging .
- 2-Trifluoromethyl Derivatives :
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 681249-57-0) demonstrates higher metabolic stability due to the trifluoromethyl group’s electronegativity, a feature absent in the methoxy-substituted analogue .
Core Saturation and Heteroatom Variations
- Pyrazine vs. Pyridine Cores :
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 233278-56-3) replaces pyridine with pyrazine, altering electronic distribution and basicity. This modification reduces ring strain but may limit cross-membrane transport due to increased polarity . - Triazolopyrimidinones: Compounds like S1-TP (5-(chloromethyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) feature a pyrimidine core instead of pyridine. The pyrimidine ring enhances hydrogen-bonding capacity, improving DNA interaction in anticancer applications .
Pharmacological Activity
- Efficacy and Selectivity : The target compound’s methoxy group confers moderate activity in antifungal assays (e.g., 50 μg/mL inhibition of wheat fusarium), comparable to agrochemical standards like hymexazol . However, nitro-substituted analogues (e.g., 7c with a 4-nitrophenyl group) show higher Emax values in CB1 receptor antagonism, suggesting substituent polarity critically impacts agonism/antagonism profiles .
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group (logP ≈ 2.1) increases hydrophilicity compared to trifluoromethyl (logP ≈ 2.8) or phenylthio (logP ≈ 3.5) analogues, favoring aqueous solubility .
- Thermal Stability: Derivatives with rigid cores (e.g., pyrimidinones) exhibit higher melting points (160–172°C) than the target compound (~150°C predicted), correlating with crystalline packing efficiency .
Q & A
What are the common synthetic routes for 2-(4-Methoxyphenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine, and how can reaction yields be optimized?
Basic Research Question
The synthesis typically involves annulation of the triazole ring onto a pyridine scaffold. A widely used method is the oxidative cyclization of N-(2-pyridyl)amidines using oxidants like NaOCl or MnO₂ . For example, in related compounds, reactions with potassium carbonate in DMF under reflux followed by column chromatography purification yield 76% isolated product . Optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of precursors), solvent choice (DMF for high polarity), and temperature control (8-hour reflux). Catalytic additives like copper(I) iodide may enhance cyclization efficiency .
How can spectroscopic and crystallographic data resolve structural ambiguities in triazolopyridine derivatives?
Basic Research Question
Combined use of ¹H/¹³C NMR, IR, and X-ray crystallography is critical. For instance, ¹H NMR in DMSO-d₆ can identify NH protons (δ ~9.92 ppm) and aromatic substituents, while IR confirms functional groups (e.g., C≡N at 2211 cm⁻¹) . X-ray diffraction provides definitive bond angles and torsion angles (e.g., 72.6° twist in a dichlorophenyl analog), resolving stereochemical uncertainties . Advanced studies may employ HRMS (ESI) to validate molecular mass within 1 ppm error .
What experimental strategies are recommended for evaluating the antimicrobial activity of triazolopyridine derivatives?
Advanced Research Question
Standard protocols involve in vitro assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) using agar dilution or broth microdilution methods. For example, derivatives with diphenyl sulfide moieties are synthesized and tested at concentrations of 50–200 µg/mL, with MIC values compared to controls like fluconazole . Structure-activity relationships (SAR) are analyzed by varying substituents (e.g., bromophenyl groups enhance antifungal potency) . Cytotoxicity assays (e.g., MTT on mammalian cells) ensure selective toxicity .
How can reaction conditions be tailored to minimize byproducts in triazolopyridine synthesis?
Advanced Research Question
Byproduct formation often arises from incomplete cyclization or oxidation. Strategies include:
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve reaction homogeneity .
- Catalyst screening : Palladium or copper catalysts reduce side reactions in cross-coupling steps .
- Stepwise purification : Sequential extraction (e.g., dichloromethane/water) followed by chromatography isolates intermediates .
- Temperature control : Lowering reaction temperatures (e.g., 60°C vs. reflux) mitigates decomposition in nitro-substituted analogs .
How should researchers address contradictions in reported biological activity data for triazolopyridines?
Advanced Research Question
Discrepancies in IC₅₀ or MIC values may stem from assay variability or structural modifications. For example:
- Substituent effects : A bromine atom at the 7-position increases antifungal activity by 3-fold compared to chloro analogs .
- Assay standardization : Use CLSI guidelines for microbial testing to ensure reproducibility .
- Meta-analysis : Compare data across studies using shared controls (e.g., fluconazole as a reference) .
What role do triazolopyridines play in designing polycondensed heterocyclic systems for drug discovery?
Advanced Research Question
Partially hydrogenated triazolopyridines act as N,N-binucleophilic synthons. For example, 4,5,6,7-tetrahydro derivatives react with α-bromoketones to form imidazotriazolopyrimidines, expanding structural diversity . Computational docking studies (e.g., AutoDock Vina) predict binding to enzyme active sites (e.g., TGFβR1 kinase), guiding lead optimization . Applications in photoluminescent materials (e.g., OLEDs) leverage their electron-deficient cores .
What methodologies are employed to analyze regioselectivity in triazolopyridine functionalization?
Advanced Research Question
Regioselectivity is probed via:
- NMR kinetics : Monitoring reaction intermediates in real-time (e.g., DMSO-d₆ at 25°C) .
- DFT calculations : Predicting electron density at reactive sites (e.g., C-3 vs. C-8 positions) .
- Isotopic labeling : Using ¹⁵N-labeled precursors to track cyclization pathways .
How can researchers mitigate challenges in scaling up triazolopyridine synthesis?
Advanced Research Question
Key considerations include:
- Purification scalability : Replacing column chromatography with recrystallization (e.g., hexane/ethyl acetate mixtures) .
- Green chemistry : Substituting toxic reagents (e.g., piperidine) with biodegradable alternatives (e.g., TMDP in ethanol/water) .
- Process safety : Implementing inert atmospheres (N₂) for reactions involving azides or Grignard reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
